An In-depth Technical Guide to Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6): Synthesis, Reactions, and Applications
An In-depth Technical Guide to Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6): Synthesis, Reactions, and Applications
This technical guide provides a comprehensive overview of pyridine-2,6-dicarbonitrile, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and materials science. This document delves into its fundamental properties, synthesis, key chemical transformations, and practical applications, with an emphasis on the scientific principles that underpin its utility.
Introduction: The Strategic Importance of Pyridine-2,6-dicarbonitrile
Pyridine-2,6-dicarbonitrile, also known as 2,6-dicyanopyridine, is a highly versatile organic intermediate.[1] Its rigid, planar pyridine core, functionalized with two electron-withdrawing nitrile groups, imparts a unique reactivity profile that makes it an invaluable precursor in the synthesis of a wide array of complex molecules.[1] The strategic placement of the nitrile groups at the 2 and 6 positions allows for their participation in a variety of chemical transformations, including cyclizations, condensations, and reductions, opening avenues to novel ligands, macrocycles, and pharmacologically active compounds.[1][2] This guide will explore the essential technical aspects of this compound, providing both foundational knowledge and practical, field-proven insights.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of pyridine-2,6-dicarbonitrile is paramount for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| CAS Number | 2893-33-6 | [3] |
| Molecular Formula | C₇H₃N₃ | [4] |
| Molecular Weight | 129.12 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 123-127 °C | |
| Boiling Point | 290.0 ± 20.0 °C (Predicted) | [2] |
| Solubility | Soluble in many organic solvents such as DMSO and DMF. | [2] |
| Purity | Typically ≥97% | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of pyridine-2,6-dicarbonitrile.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is simple due to the molecule's symmetry. It typically shows a triplet for the proton at the 4-position of the pyridine ring and a doublet for the protons at the 3 and 5-positions. The exact chemical shifts can vary slightly depending on the solvent used.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for the carbon atoms of the pyridine ring and the nitrile groups. The carbons attached to the nitrile groups (C2 and C6) will appear at a characteristic downfield shift. The nitrile carbons themselves will also be observable.
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IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the range of 2230-2250 cm⁻¹. Other significant peaks include those for C=N and C=C stretching of the pyridine ring.
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MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 129, corresponding to the molecular weight of the compound.[5] Fragmentation patterns can provide further structural confirmation.
Synthesis of Pyridine-2,6-dicarbonitrile: A Validated Protocol
While several synthetic routes to pyridine-2,6-dicarbonitrile exist, a common and reliable method involves the dehydration of pyridine-2,6-dicarboxamide, which is itself derived from pyridine-2,6-dicarboxylic acid. The following protocol details a robust procedure.
Diagram: Synthetic Pathway
Caption: Synthesis of Pyridine-2,6-dicarbonitrile.
Step-by-Step Experimental Protocol: Synthesis from Pyridine-2,6-dicarboxylic Acid
This protocol is a self-validating system, where successful isolation of the intermediate and final product with the expected yields and purity confirms the efficacy of the procedure.
Materials:
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Pyridine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Ammonia (aqueous solution)
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Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of Pyridine-2,6-dicarboxamide
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Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridine-2,6-dicarboxylic acid in a suitable solvent like DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of pyridine-2,6-dicarbonyl dichloride. The choice of chlorinating agent is critical; oxalyl chloride often provides cleaner reactions with gaseous byproducts.
-
Amidation: Cool the reaction mixture to 0 °C and slowly add an excess of concentrated aqueous ammonia. A precipitate of pyridine-2,6-dicarboxamide will form.
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Isolation and Purification: Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The purity can be checked by melting point and NMR spectroscopy.
Step 2: Dehydration to Pyridine-2,6-dicarbonitrile
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Reaction Setup: In a dry round-bottom flask, combine the synthesized pyridine-2,6-dicarboxamide with a dehydrating agent such as phosphorus pentoxide or phosphorus oxychloride. The ratio of the amide to the dehydrating agent is crucial for complete conversion.
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Dehydration Reaction: Gently heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. The crude pyridine-2,6-dicarbonitrile will precipitate. Filter the solid, wash thoroughly with water to remove any remaining acid, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Key Chemical Reactions and Applications in Drug Development
The dinitrile functionality of pyridine-2,6-dicarbonitrile is the cornerstone of its synthetic utility, enabling a diverse range of chemical transformations.
Diagram: Key Reactions of Pyridine-2,6-dicarbonitrile
Caption: Key reactions of Pyridine-2,6-dicarbonitrile.
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Cyclization Reactions: The nitrile groups are excellent electrophiles for [3+2] cycloaddition reactions. A prominent example is the reaction with sodium azide to form tetrazole rings, leading to the synthesis of bis(tetrazolyl)pyridine derivatives, which are important components in coordination chemistry and materials science.[2]
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Condensation Reactions: Pyridine-2,6-dicarbonitrile readily undergoes condensation with nucleophiles like hydroxylamine to form bis(amidoximes).[2] These derivatives have applications as chelating agents for metal ions.
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Reduction to Amines: The nitrile groups can be reduced to primary amines using various reducing agents, most commonly through catalytic hydrogenation. The resulting 2,6-bis(aminomethyl)pyridine is a valuable building block for the synthesis of ligands and polyamides.
Application Highlight: Synthesis of a Tridentate Ligand Precursor
The synthesis of pyridine-based tridentate ligands is a significant application of pyridine-2,6-dicarbonitrile, crucial for the development of catalysts and metal-organic frameworks (MOFs).[1]
Experimental Protocol: Synthesis of 2,6-Bis(1H-tetrazol-5-yl)pyridine
This protocol outlines the synthesis of a key precursor for tridentate ligands.
Materials:
-
Pyridine-2,6-dicarbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,6-dicarbonitrile (1.0 eq), sodium azide (2.2 eq), and ammonium chloride (2.2 eq) in anhydrous DMF. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
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Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water with vigorous stirring.
-
Acidification and Isolation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. A white precipitate of 2,6-bis(1H-tetrazol-5-yl)pyridine will form.
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Purification: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum. The product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified product.
Safety and Handling
Pyridine-2,6-dicarbonitrile is a toxic and irritant compound. It is crucial to handle it with appropriate safety precautions.
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Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
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Irritation: Causes skin, eye, and respiratory irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Pyridine-2,6-dicarbonitrile is a cornerstone building block in modern organic synthesis, offering a gateway to a vast array of functional molecules. Its well-defined reactivity, coupled with established synthetic protocols, makes it an indispensable tool for researchers in drug discovery, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, with the aim of empowering scientists to leverage its full potential in their research endeavors.
References
- 1. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. Pyridine-2,6-dicarbonitrile | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
